WNTinib Demonstrates a Constrained Kinome Inhibition Profile Relative to Sorafenib and Regorafenib
In a direct head-to-head comparison using KINOMEscan profiling, WNTinib inhibited only 12 kinases at >65% inhibition, whereas sorafenib and regorafenib inhibited 56 and 48 kinases, respectively, at the same threshold [1]. This constrained profile, encompassing key targets such as KIT, MAP4K2, and MAP4K5, underpins WNTinib's reduced off-target activity and avoidance of compensatory feedback [2].
| Evidence Dimension | Number of kinases inhibited at >65% |
|---|---|
| Target Compound Data | 12 kinases |
| Comparator Or Baseline | Sorafenib: 56 kinases; Regorafenib: 48 kinases |
| Quantified Difference | 4.7-fold fewer kinases than sorafenib; 4.0-fold fewer than regorafenib |
| Conditions | KINOMEscan assay, compound concentration not specified |
Why This Matters
A narrower kinome profile predicts lower off-target toxicity and enables selective targeting of CTNNB1-mutant HCC without broad kinase inhibition.
- [1] Rialdi A, Duffy M, Scopton AP, et al. WNTinib is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma. Nat Cancer. 2023;4(8):1157-1175. Extended Data Fig. 6. View Source
- [2] Rialdi A, Duffy M, Scopton AP, et al. WNTinib is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma. Nat Cancer. 2023;4(8):1157-1175. Fig. 4. View Source
